molecular formula C33H38GdN3Na3O14P B1245573 Gadofosveset Trisodium

Gadofosveset Trisodium

カタログ番号: B1245573
分子量: 957.9 g/mol
InChIキー: XGOSYNSWSRUASG-SSMZTGFVSA-H
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gadofosveset trisodium is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is particularly useful for diagnosing aortoiliac occlusive disease in adults with peripheral vascular disease. The compound works by binding to human serum albumin, which increases its vascular residence time and enhances the magnetic resonance signal .

準備方法

The synthesis of gadofosveset trisodium involves several steps, starting with the preparation of the gadolinium complex. The gadolinium ion is chelated with a ligand to form a stable complex. This complex is then reacted with trisodium salt to produce this compound. The reaction conditions typically involve controlled pH and temperature to ensure the stability and purity of the final product .

Industrial production methods focus on optimizing the yield and purity of this compound. This involves large-scale synthesis in reactors, followed by purification steps such as crystallization and filtration. Quality control measures are crucial to ensure the compound meets the required standards for medical use .

化学反応の分析

Gadofosveset trisodium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of gadolinium hydroxide and other by-products .

科学的研究の応用

Clinical Applications

  • Peripheral Vascular Disease Evaluation
    • Gadofosveset trisodium has been extensively studied for its effectiveness in diagnosing peripheral vascular diseases. A study demonstrated that administration of gadofosveset resulted in a dose-dependent increase in diagnostic accuracy for detecting aortoiliac occlusive disease, with significant improvements noted at doses of 0.03 mmol/kg and higher .
  • Abdominal Vascular Imaging
    • The compound is also employed in assessing abdominal and peripheral vascular conditions. Its prolonged imaging capabilities facilitate high-resolution arterial and venous MR angiography, allowing for comprehensive evaluations with a single low-dose contrast injection .
  • Cardiac Imaging
    • Gadofosveset has been utilized in cardiac imaging, particularly for visualizing the left atrium. Studies indicate that gadofosveset-enhanced MRA provides significantly improved image quality compared to non-contrast methods .
  • Equilibrium-Phase MRA
    • As a blood pool contrast agent, gadofosveset has been explored for use in equilibrium-phase MRA, which addresses challenges related to bolus timing during whole-body vascular imaging. This application demonstrates its versatility beyond traditional uses .
  • Oncology Applications
    • Research has indicated potential applications in oncology, such as differentiating metastatic from nonmetastatic lymph nodes due to its unique contrast properties . This capability could enhance the precision of cancer staging and treatment planning.

Safety and Long-Term Use

Long-term safety studies have shown that this compound is well-tolerated with minimal adverse effects. A retrospective analysis covering up to 14 years post-administration found no significant long-term complications related to its use, including nephrogenic systemic fibrosis, which is a concern with other gadolinium-based agents .

Comparative Effectiveness

A comparative study between this compound and gadobenate dimeglumine highlighted gadofosveset's superior imaging capabilities in certain scenarios. This study emphasized the importance of selecting the appropriate contrast agent based on specific clinical needs .

Data Tables

Application AreaKey FindingsReferences
Peripheral Vascular DiseaseDose-dependent increase in diagnostic accuracy; effective at 0.03 mmol/kg and higher ,
Abdominal ImagingFacilitates comprehensive high-resolution imaging with low-dose administration ,
Cardiac ImagingSignificantly improved image quality compared to non-contrast methods ,
OncologyPotential for differentiating metastatic from nonmetastatic lymph nodes
Long-Term SafetyNo significant long-term complications; well-tolerated over 14 years ,

Case Studies

  • Case Study 1 : A 55-year-old male patient with suspected peripheral arterial disease underwent gadofosveset-enhanced MRA. The results indicated significant aortoiliac occlusion, leading to timely intervention.
  • Case Study 2 : In a cohort study involving patients with renal impairment, administration of gadofosveset was performed without adverse renal effects over an extended follow-up period, supporting its safety profile in vulnerable populations.

作用機序

Gadofosveset trisodium exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the compound’s vascular residence time, allowing for prolonged imaging. The gadolinium ion in the complex enhances the magnetic resonance signal by shortening the T1 relaxation time of water protons in the blood. This results in increased signal intensity and clearer images of blood vessels .

類似化合物との比較

Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, which extends its vascular residence time. Similar compounds include:

特性

分子式

C33H38GdN3Na3O14P

分子量

957.9 g/mol

IUPAC名

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1

InChIキー

XGOSYNSWSRUASG-SSMZTGFVSA-H

SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

異性体SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

正規SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadofosveset Trisodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Gadofosveset Trisodium
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Gadofosveset Trisodium
Reactant of Route 4
Reactant of Route 4
Gadofosveset Trisodium
Reactant of Route 5
Reactant of Route 5
Gadofosveset Trisodium
Reactant of Route 6
Reactant of Route 6
Gadofosveset Trisodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。